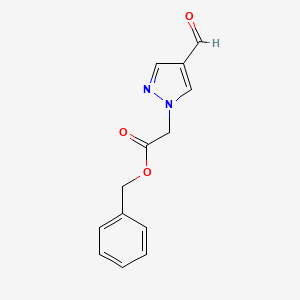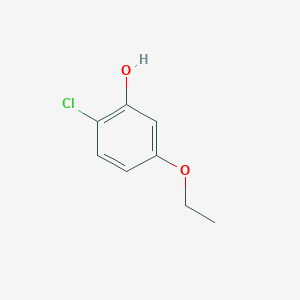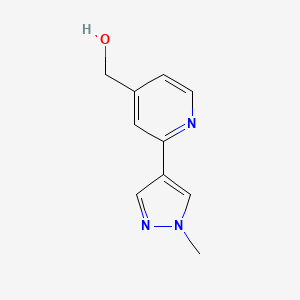
(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol: is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound features a pyrazole ring fused to a pyridine ring, with a methanol group attached to the pyridine ring. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a corresponding aldehyde or ketone using sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are typically scaled up and optimized for higher yields and purity. These methods may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups on the pyrazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and electrophiles like alkyl halides are used in substitution reactions.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It is also used in the development of new biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-1H-pyrazol-4-yl)methanol
- (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
Uniqueness
(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol is unique due to its specific structural arrangement, which combines a pyrazole ring with a pyridine ring and a methanol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the methanol group may enhance its solubility and reactivity compared to other pyrazole-pyridine derivatives .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-13-6-9(5-12-13)10-4-8(7-14)2-3-11-10/h2-6,14H,7H2,1H3 |
InChI-Schlüssel |
KJRMHEVXEMVOPR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)
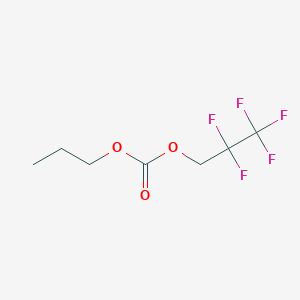
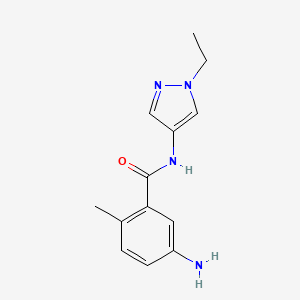
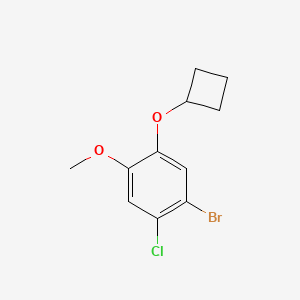

![Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)
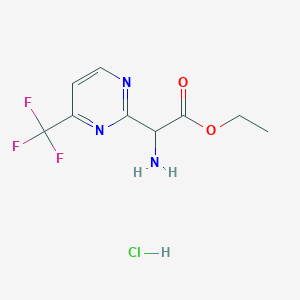
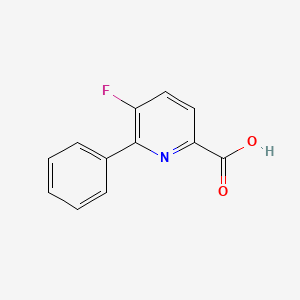
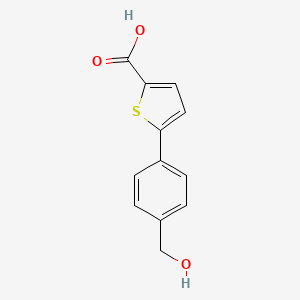
![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
